An In-depth Technical Guide to 5-bromo-3-fluoro-1H-indazole for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-bromo-3-fluoro-1H-indazole for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of 5-bromo-3-fluoro-1H-indazole in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic compounds, the indazole core has garnered significant attention due to its versatile biological activities, which span from anti-cancer to anti-inflammatory and anti-viral applications.[1][2] This guide focuses on a particularly valuable derivative: 5-bromo-3-fluoro-1H-indazole (CAS Number: 1211537-09-5 ).[3]
The unique substitution pattern of this compound—a bromine atom at the 5-position and a fluorine atom at the 3-position—imparts a distinct reactivity profile, making it a highly sought-after intermediate in the synthesis of complex bioactive molecules.[4] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the electron-withdrawing nature of the fluorine atom can modulate the physicochemical properties of the final compound, such as its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides an in-depth exploration of the synthesis, properties, applications, and handling of 5-bromo-3-fluoro-1H-indazole, offering a technical resource for researchers and professionals in the field of drug development.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of a chemical building block is fundamental to its effective utilization in synthesis and drug design. The properties of 5-bromo-3-fluoro-1H-indazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1211537-09-5 | [3] |
| Molecular Formula | C₇H₄BrFN₂ | Inferred |
| Molecular Weight | 215.02 g/mol | Calculated |
| Appearance | Powder | [3] |
| Purity | >99% | [3] |
| Solubility | Insoluble in water | [3] |
| Grade | Industrial Grade | [3] |
Synthesis of 5-bromo-3-fluoro-1H-indazole: A Plausible Synthetic Route
While specific literature on the synthesis of 5-bromo-3-fluoro-1H-indazole was not found in the initial search, a plausible and efficient synthetic route can be extrapolated from established methods for analogous indazole derivatives. A common and effective approach involves the cyclization of a suitably substituted fluorobenzonitrile with hydrazine.[2] A potential synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: A proposed synthetic pathway for 5-bromo-3-fluoro-1H-indazole.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been investigated for a wide array of therapeutic targets.[1] 5-bromo-3-fluoro-1H-indazole serves as a critical building block in the synthesis of these potential drug candidates, primarily due to the synthetic versatility conferred by the bromine atom.
Role in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, allowing researchers to systematically probe the effect of molecular modifications on biological activity. 5-bromo-3-fluoro-1H-indazole is an excellent starting point for SAR exploration. The bromine at the 5-position can be readily replaced with a multitude of other functional groups via well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the synthesis of a library of analogs with diverse substituents at this position, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Caption: The central role of 5-bromo-3-fluoro-1H-indazole in SAR studies.
Safety and Handling Protocols
Given the reactive nature of halogenated heterocyclic compounds, proper safety precautions are essential when handling 5-bromo-3-fluoro-1H-indazole. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, the safety profile can be inferred from similar bromo-indazole derivatives.[5][6]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using 5-bromo-3-fluoro-1H-indazole as a substrate. This protocol is provided as a general guideline and may require optimization based on the specific boronic acid or ester used.
Objective: To synthesize a 5-aryl-3-fluoro-1H-indazole derivative.
Materials:
-
5-bromo-3-fluoro-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 5-bromo-3-fluoro-1H-indazole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-fluoro-1H-indazole.
References
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
-
Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]
-
National Institutes of Health. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
-
PubChem. 5-Bromo-3-(trifluoromethyl)-1H-indazole. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.es [fishersci.es]
